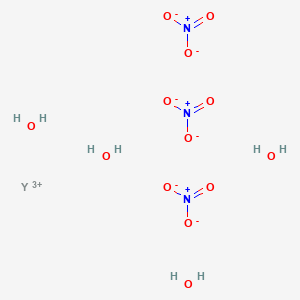

Yttrium(III) nitrate tetrahydrate

Description

The exact mass of the compound Yttrium(III) nitrate tetrahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Yttrium(III) nitrate tetrahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Yttrium(III) nitrate tetrahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

yttrium(3+);trinitrate;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.4H2O.Y/c3*2-1(3)4;;;;;/h;;;4*1H2;/q3*-1;;;;;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKAJAPEZSHSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N3O13Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583449 | |

| Record name | Yttrium nitrate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13773-69-8 | |

| Record name | Yttrium nitrate--water (1/3/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yttrium(III) nitrate tetrahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Crystal Structure and Lattice Parameters of Yttrium Nitrate Hydrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure and lattice parameters of yttrium nitrate hydrates, with a specific focus on the tetrahydrate and related hydrated forms. Yttrium-containing compounds are critical in various fields, including materials science for the development of phosphors, high-performance ceramics, and catalysts.[1][2] A thorough understanding of their crystallographic properties is fundamental to controlling their synthesis and predicting their behavior in various applications. This document details the experimental methodologies used for structure determination, presents the known crystallographic data for yttrium nitrate pentahydrate—a closely related and well-documented structure—and explains the scientific principles underpinning these advanced analytical techniques.

Introduction to Yttrium Nitrate and Crystallography

Yttrium(III) nitrate is an inorganic salt that is highly soluble in water and typically exists in hydrated crystalline forms, such as the tetrahydrate (Y(NO₃)₃·4H₂O) and the more commercially common hexahydrate (Y(NO₃)₃·6H₂O).[3][4][5] These compounds serve as crucial precursors for the synthesis of high-purity yttrium oxide (Y₂O₃), which is integral to applications ranging from LED phosphors and lasers to thermal barrier coatings in the aerospace industry.[1][2]

The arrangement of atoms within a crystal, known as the crystal structure, dictates the material's physical and chemical properties. Determining this structure involves precisely measuring the dimensions of the unit cell—the smallest repeating unit of a crystal—and the positions of the atoms within it. These dimensions are known as the lattice parameters (the lengths of the unit cell edges, a, b, c, and the angles between them, α, β, γ).[6] Single-crystal X-ray diffraction (SCXRD) is the definitive technique for unambiguously determining the three-dimensional atomic structure of crystalline materials.[7][8]

Methodologies for Crystal Structure Determination

The primary method for elucidating the atomic arrangement in a crystalline solid is X-ray diffraction (XRD). This can be performed on single crystals or on a polycrystalline powder.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for structure determination.[7] It involves irradiating a small, high-quality single crystal (typically <0.2 mm) with a monochromatic X-ray beam.[9] The crystal diffracts the X-rays in a unique pattern of spots, which is recorded on a detector. The positions and intensities of these spots contain the information needed to solve the crystal structure.

The choice of experimental parameters is critical for a successful structure determination.

-

Crystal Quality: A single, defect-free crystal is required because the diffraction pattern is a direct consequence of the long-range, ordered, repeating arrangement of atoms.[6] Defects or multiple crystals would superimpose different patterns, making the data unusable.

-

X-ray Wavelength: A specific X-ray wavelength (e.g., Mo Kα or Cu Kα radiation) is used because diffraction occurs when the wavelength is on the same order of magnitude as the interatomic distances in the crystal.[9]

-

Low Temperature: Data collection is often performed at low temperatures (e.g., 100-223 K) to reduce the thermal vibration of atoms.[10] This results in sharper diffraction spots and a more precise determination of atomic positions.

Here is a generalized, self-validating protocol for SCXRD analysis.

-

Crystal Growth & Selection:

-

Synthesize yttrium nitrate tetrahydrate by dissolving yttrium oxide in nitric acid and allowing slow evaporation of the solution.[4]

-

Under a microscope, select a small, optically clear, single crystal and mount it on a goniometer head.

-

-

Data Collection:

-

Mount the crystal on the diffractometer. A stream of cold nitrogen gas is often used to cool the crystal.[9]

-

An intense, focused beam of X-rays is directed at the crystal.[7]

-

The crystal is rotated, and a series of diffraction images are collected on an area detector over a wide angular range to capture a complete dataset.

-

-

Data Processing & Structure Solution:

-

The collected images are processed to determine the unit cell dimensions and the intensities of thousands of individual reflections.[7]

-

The space group is determined from the symmetry of the diffraction pattern.

-

The "phase problem" is solved using computational methods to generate an initial electron density map.

-

-

Structure Refinement:

-

An atomic model is built into the electron density map.

-

The model is refined using a least-squares algorithm, which adjusts atomic positions and displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the fit is monitored using metrics like the R-factor.[6]

-

Powder X-ray Diffraction (PXRD)

PXRD is used when suitable single crystals cannot be grown. It involves irradiating a finely ground powder of the material. The powder contains millions of tiny crystallites in random orientations, resulting in a diffraction pattern of concentric rings rather than distinct spots. While PXRD is less powerful than SCXRD for solving new, unknown structures, it is an excellent tool for "fingerprinting" known crystalline phases and refining lattice parameters.[9]

Crystallographic Data for Yttrium Nitrate Hydrates

The structure of Y(NO₃)₃·5H₂O was determined using single-crystal X-ray diffraction at a temperature of 223 K.[10]

Table 1: Crystal Data and Structure Refinement for Yttrium Nitrate Pentahydrate[10]

| Parameter | Value |

| Empirical Formula | H₁₀N₃O₁₄Y |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.5965(12) |

| b (Å) | 9.5374(17) |

| c (Å) | 10.5249(19) |

| α (°) | 63.809(13) |

| β (°) | 84.677(15) |

| γ (°) | 76.397(19) |

| Volume (ų) | 577.46(18) |

| Z (Formula units/cell) | 2 |

| Temperature (K) | 223 |

| R-factor (Rgt(F)) | 0.0330 |

Data sourced from Klein (2020).[10]

In this structure, the yttrium ion (Y³⁺) is coordinated by oxygen atoms from both the nitrate anions and the water molecules. Such detailed structural information is vital for understanding the compound's stability, solubility, and reactivity as a precursor in materials synthesis.

Visualization of Experimental Workflow

The logical flow of determining a crystal structure via single-crystal X-ray diffraction can be visualized as follows.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Conclusion

The precise determination of the crystal structure and lattice parameters of yttrium nitrate hydrates is fundamental to the fields of materials science and inorganic chemistry. Through techniques like single-crystal X-ray diffraction, researchers can obtain detailed atomic-level information, enabling the rational design and synthesis of advanced materials with tailored properties. The crystallographic data for yttrium nitrate pentahydrate provides a robust model for understanding the structural chemistry of related hydrated yttrium nitrate compounds, which are pivotal starting materials for numerous high-technology applications.

References

-

Yttrium(III) Nitrate Tetrahydrate. AMERICAN ELEMENTS. [Link]

-

Yttrium Nitrate (Y(NO3)3). AEM REE. [Link]

-

Yttrium(III) nitrate. Wikipedia. [Link]

-

Klein, W. (2020). Redetermination of the crystal structure of yttrium(III) trinitrate(V) pentahydrate, Y(NO3)3 ⋅ 5 H2O, H10N3O14Y. ResearchGate. [Link]

-

mp-1020671: Y(NO3)3 (monoclinic, P2_1/c, 14). Materials Project. [Link]

-

XRD chart from yttria powders showing the presence of only cubic phase. ResearchGate. [Link]

-

Yttrium Nitrate Hexahydrate - High Purity with Affordable Pricing. Stanford Advanced Materials. [Link]

-

Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals. [Link]

-

X-ray single crystal and powder diffraction: possibilities and applications. Universitat de Barcelona. [Link]

-

Yttrium Nitrate Hexahydrate Y(NO3)3.6H2O. Zegen Advanced Materials. [Link]

-

Practical Aspects of Single Crystal X-ray Crystallography. Graz University of Technology. [Link]

Sources

- 1. Yttrium (III) Nitrate Tetrahydrate - CAS 13773-69-8 [prochemonline.com]

- 2. zegmetal.com [zegmetal.com]

- 3. americanelements.com [americanelements.com]

- 4. Yttrium(III) nitrate - Wikipedia [en.wikipedia.org]

- 5. CAS 13494-98-9: Yttrium nitrate hexahydrate | CymitQuimica [cymitquimica.com]

- 6. tugraz.at [tugraz.at]

- 7. rigaku.com [rigaku.com]

- 8. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]

- 9. diposit.ub.edu [diposit.ub.edu]

- 10. researchgate.net [researchgate.net]

Solubility of Yttrium(III) Nitrate Tetrahydrate: A Comparative Analysis in Aqueous and Ethanolic Systems

An In-Depth Technical Guide for Researchers

Abstract

The selection of an appropriate solvent system is a critical parameter in chemical synthesis, materials science, and pharmaceutical development. Yttrium(III) nitrate, a key precursor for advanced materials, is available in various hydrated forms, with the tetrahydrate (Y(NO₃)₃·4H₂O) being a common variant. Its solubility dictates process efficiency, purity of the final product, and formulation stability. This technical guide provides a comprehensive analysis of the solubility of yttrium(III) nitrate tetrahydrate in two ubiquitous solvents: water and ethanol. We will explore the fundamental physicochemical principles governing its dissolution, present a comparative analysis of its behavior in these media, and provide a robust, self-validating experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and process chemists who require a deep, practical understanding of this system beyond textbook definitions.

Physicochemical Fundamentals of Dissolution

The solubility of an ionic salt like yttrium(III) nitrate tetrahydrate is governed by a thermodynamic balance between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the constituent ions are solvated by the solvent (solvation energy). For dissolution to be favorable, the solvation energy must be sufficient to overcome the lattice energy.

-

Water as a Solvent: Water is a highly polar protic solvent with a large dielectric constant and a strong capacity for hydrogen bonding. When Y(NO₃)₃·4H₂O is introduced to water, the polar water molecules effectively orient themselves around the Yttrium (Y³⁺) and nitrate (NO₃⁻) ions. The strong ion-dipole interactions result in the formation of stable hydration shells, releasing significant energy. This high solvation energy readily overcomes the lattice energy of the salt, leading to high solubility.[1][2] General solubility rules confirm that all nitrate salts are, with very few exceptions, soluble in water.[1]

-

Ethanol as a Solvent: Ethanol (CH₃CH₂OH) is a polar protic solvent, but it is significantly less polar than water. Its larger, nonpolar ethyl group reduces its ability to stabilize the high charge density of the Y³⁺ cation and the polyatomic NO₃⁻ anion. Consequently, the solvation energy released in ethanol is considerably lower than in water. While yttrium nitrate is generally considered soluble in ethanol, its performance is far more nuanced and complex compared to its behavior in water.[3][4]

Comparative Solubility Analysis: Water vs. Ethanol

The difference in solvent properties manifests as a dramatic difference in the quantitative solubility of yttrium(III) nitrate tetrahydrate.

Solubility in Water

Yttrium(III) nitrate is exceptionally soluble in water.[5] The high polarity and hydrogen-bonding capability of water lead to effective solvation of the Y³⁺ and NO₃⁻ ions, driving the dissolution process. The commercially available hexahydrate form, Y(NO₃)₃·6H₂O, exhibits a remarkably high solubility of 2304 g/L.[6] While precise data for the tetrahydrate is less commonly cited, it is also known to be highly water-soluble.[7]

Table 1: Quantitative Solubility of Yttrium(III) Nitrate Hydrates in Water

| Compound Form | Molecular Formula | Solubility (at 20-25°C) | Source(s) |

|---|---|---|---|

| Hexahydrate | Y(NO₃)₃·6H₂O | 2304 g/L | [6] |

| Tetrahydrate | Y(NO₃)₃·4H₂O | Highly Soluble |[7] |

The Challenge of Solubility in Ethanol

While many sources qualitatively state that yttrium nitrate is soluble in ethanol, obtaining a precise, reproducible quantitative value is challenging.[3] Field experience and research have shown that the solubility of hydrated yttrium nitrate in ethanol can vary significantly.[8]

Causality Behind Variability: A critical, often overlooked, factor is the role of the water of hydration. When dissolving Y(NO₃)₃·4H₂O in a non-aqueous solvent like absolute ethanol, the four molecules of water are part of the solute. This can lead to several competing effects:

-

Micro-environment Formation: The water molecules can create a localized, water-rich micro-environment around the ions, which may aid in initial dissolution.

-

Solvent Miscibility: The presence of this "solute water" can impact the overall thermodynamics of the system.

-

Inconsistent Hydration States: Commercially available hydrated salts can have slight variations in their exact number of water molecules or may exist as a mixture of different hydrates. These small differences, which are negligible in aqueous solutions, become highly significant in ethanol, where the salt's solubility is already limited.[8]

A study highlighted that yttrium nitrate hydrate from one supplier could barely dissolve in absolute ethanol, while a nominally identical product from another supplier dissolved readily to at least 1.0 M.[8] This underscores the necessity of experimental verification for any specific lot of material. Potential reasons for such discrepancies include differences in crystallinity (amorphous solids are often more soluble than highly crystalline ones) and the precise phase composition of the hydrated salt.[8]

Visualization of Solvation Mechanisms

The fundamental differences in how water and ethanol interact with the hydrated salt at a molecular level are key to understanding their macroscopic solubility characteristics. The following diagram illustrates these competing interactions.

Caption: Molecular interactions governing solubility in water vs. ethanol.

Self-Validating Protocol for Experimental Solubility Determination

Given the variability of solubility in ethanol, direct experimental measurement is imperative. The following gravimetric protocol is a robust and reliable method for determining the solubility of a solid in a liquid.[9]

Required Materials and Equipment

-

Yttrium(III) nitrate tetrahydrate (specific lot to be tested)

-

Solvent (e.g., deionized water, absolute ethanol)

-

Analytical balance (±0.1 mg precision)

-

Constant temperature bath or incubator with agitation (e.g., orbital shaker)

-

Sealed, airtight glass vials or flasks

-

Syringe filters (0.22 µm, PTFE for ethanol, or other compatible material)

-

Pre-weighed glass weighing dishes or crucibles

-

Drying oven

-

Calibrated volumetric glassware and pipettes

Experimental Workflow

The following workflow ensures the system reaches equilibrium and that measurements are accurate.

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology

-

Preparation: To a sealed, airtight vessel, add a precisely weighed amount of the solvent (e.g., 10.00 g). Add an excess of yttrium(III) nitrate tetrahydrate. "Excess" is critical; there must be visible undissolved solid at the end of the experiment to ensure the solution is saturated.

-

Equilibration: Place the vessel in a constant temperature bath equipped with an agitator. Allow the slurry to agitate for a prolonged period (a minimum of 24 hours is recommended, 48 hours is ideal) to ensure the system reaches thermodynamic equilibrium.[9]

-

Phase Separation: After equilibration, stop the agitation and allow the vessel to remain in the temperature bath for several hours to let the undissolved solid settle completely.

-

Sampling: Carefully withdraw a known volume or mass of the clear supernatant. Crucially, use a syringe filter to prevent any microscopic solid particles from being transferred, which is a major source of error.

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry weighing dish.

-

Record the total mass of the dish plus the saturated solution.

-

Carefully evaporate the solvent in a drying oven. The temperature should be high enough to remove the solvent in a reasonable time but low enough to not cause decomposition of the salt (for water, <100°C is safe).

-

Once all solvent is removed, cool the dish in a desiccator to prevent moisture uptake, then weigh it again.

-

-

Calculation:

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

-

Mass of dissolved solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Solubility ( g/100 g solvent) = [Mass of dissolved solute / Mass of solvent] * 100

-

Self-Validation Check: Repeat the experiment with a shorter (e.g., 12h) and longer (e.g., 72h) equilibration time. If the calculated solubility values are consistent, it validates that 24-48 hours was sufficient to reach equilibrium.

Conclusion and Recommendations

This guide demonstrates a significant dichotomy in the solubility of yttrium(III) nitrate tetrahydrate between aqueous and ethanolic systems.

-

In Water: The compound is exceptionally soluble, making water the solvent of choice for preparing concentrated stock solutions or for aqueous-based synthesis routes.

-

In Ethanol: Solubility is limited and, more importantly, can be highly variable. This variability is likely linked to the salt's hydration state and crystallinity.

For the Practicing Scientist, this leads to the following recommendations:

-

Assume Nothing: Do not rely on qualitative descriptors or even data from a different supplier when working with yttrium(III) nitrate hydrate in ethanol. The solubility should be considered an unknown and critical parameter for your specific lot of material.

-

Experimental Verification is Mandatory: For any process development involving ethanolic solutions of this salt, the experimental determination of solubility using a robust protocol, such as the gravimetric method described herein, is essential for process control and reproducibility.

-

Consider Solvent Purity: When working with ethanol, be aware that the presence of small amounts of water can significantly increase the salt's solubility. Use absolute or anhydrous grade ethanol for the most consistent results if a non-aqueous environment is required.

By understanding the underlying chemical principles and embracing rigorous experimental validation, researchers can effectively navigate the challenges and leverage the properties of yttrium(III) nitrate tetrahydrate in both aqueous and organic media.

References

- Chiavone-Filho, O., & Rasmussen, P. (1993).

-

Kubrin, R. (2013). Why do hydrated nitrate salts purchased from different suppliers behave differently while dissolving in ethanol? ResearchGate. Retrieved from [Link]

- Dickson, F. W., & Tunell, G. (1958). A new method for determining the solubility of salts in aqueous solutions at elevated temperatures. American Journal of Science, 256(9), 654-678.

-

Zegen Advanced Materials. (n.d.). Yttrium Nitrate Hexahydrate Y(NO3)3.6H2O. Retrieved from [Link]

- Wang, X., et al. (2010). Determination of the solubility of inorganic salts by headspace gas chromatography.

- Al-Ghabeish, M., & Al-Akayleh, F. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(10), 2949-2957.

-

Scribd. (n.d.). Solubility of Inorganic Salts and Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Solubility Rules. Retrieved from [Link]

-

AEM REE. (n.d.). Yttrium Nitrate (Y(NO3)3). Retrieved from [Link]

- Juszkiewicz, A., & Antosiewicz, J. (2001). Ultrasonic study of the complexation kinetics of aqueous yttrium nitrate solutions. Acta Acustica united with Acustica, 87(3), 363-368.

-

Wikipedia. (n.d.). Yttrium(III) nitrate. Retrieved from [Link]

- Anderson, B. D., & Flora, K. P. (2012). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Journal of Pharmaceutical Sciences, 101(8), 2986-2997.

-

Queiroz, C. A. (2019). How to calculate solubility of hydrated inorganic salts? ResearchGate. Retrieved from [Link]

- Popovych, O. (Ed.). (1982).

-

Edelmann, F. T. (2021). Considerations for yttrium nitrate production from yttrium oxide? ResearchGate. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Yttrium nitrate – Knowledge and References. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yttrium(III) nitrate - Wikipedia [en.wikipedia.org]

- 3. zegmetal.com [zegmetal.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. msesupplies.com [msesupplies.com]

- 7. YTTRIUM NITRATE TETRAHYDRATE | 13773-69-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide on Molar Mass and Stoichiometry Calculations for Yttrium Nitrate Precursors

This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of yttrium nitrate precursors, focusing on the critical aspects of molar mass determination and stoichiometric calculations essential for the synthesis of advanced materials.

Introduction to Yttrium Nitrate as a Precursor

Yttrium nitrate is a key inorganic compound that serves as a versatile precursor in the synthesis of a wide array of yttrium-based materials.[1] Its high solubility in water makes it particularly suitable for aqueous synthesis routes.[2] These materials, including yttrium oxide (Y₂O₃), are integral to various advanced technologies such as phosphors, ceramics, lasers, and biomedical applications.[1][3][4] The precise control over the stoichiometry of reactions involving yttrium nitrate is paramount to achieving the desired material properties and performance.

Yttrium nitrate most commonly exists in its hydrated form, with the hexahydrate, Y(NO₃)₃·6H₂O, being the most commercially available and widely used variant.[1][2] The presence of water of hydration significantly impacts the compound's molar mass and, consequently, all stoichiometric calculations. Therefore, a thorough understanding of the specific hydrated form of the yttrium nitrate precursor is the first and most critical step in any experimental design.

Molar Mass of Yttrium Nitrate and Its Hydrates

The accuracy of stoichiometric calculations hinges on the precise molar mass of the yttrium nitrate precursor being used. As yttrium nitrate is hygroscopic, it readily absorbs moisture from the atmosphere, which can alter its hydration state.[2] It is crucial to either use a fresh, well-characterized batch or to determine the hydration state of the available precursor.

The molar mass of any hydrated form of yttrium nitrate can be calculated by summing the atomic masses of its constituent elements. The anhydrous form has a molecular weight of 274.92 g/mol , while the more common hexahydrate weighs 383.01 g/mol .[1]

| Compound | Formula | Molar Mass ( g/mol ) |

| Anhydrous Yttrium Nitrate | Y(NO₃)₃ | 274.93 |

| Yttrium Nitrate Hexahydrate | Y(NO₃)₃·6H₂O | 383.01[5][6][7] |

Note: The hydration state can sometimes vary, and other hydrated forms may exist. If the exact hydration state is unknown, it is advisable to perform a thermogravimetric analysis (TGA) to determine the water content.

Stoichiometric Calculations in Yttrium-Based Material Synthesis

Stoichiometry is the quantitative relationship between reactants and products in a chemical reaction. In the context of yttrium nitrate precursors, accurate stoichiometric calculations are essential for:

-

Controlling the elemental composition of the final product.

-

Ensuring the complete conversion of the precursor.

-

Reproducing experimental results consistently.

-

Optimizing reaction conditions for yield and purity.

General Stoichiometric Workflow

The following diagram outlines the logical flow for stoichiometric calculations in a typical synthesis process involving a yttrium nitrate precursor.

Caption: Stoichiometric calculation workflow for yttrium nitrate precursors.

Example Calculation: Synthesis of Yttrium Oxide (Y₂O₃)

A common application of yttrium nitrate is the synthesis of yttrium oxide nanoparticles through thermal decomposition (calcination).[2]

The balanced chemical equation for the thermal decomposition of yttrium nitrate hexahydrate is:

2Y(NO₃)₃·6H₂O(s) → Y₂O₃(s) + 6NO₂(g) + 1.5O₂(g) + 12H₂O(g)

Objective: To calculate the mass of yttrium nitrate hexahydrate, Y(NO₃)₃·6H₂O, required to produce 5.0 g of yttrium oxide, Y₂O₃.

Step 1: Molar Masses

-

Molar mass of Y₂O₃ = (2 * 88.91 g/mol ) + (3 * 16.00 g/mol ) = 225.82 g/mol

Step 2: Moles of Y₂O₃

-

Moles of Y₂O₃ = Mass / Molar Mass = 5.0 g / 225.82 g/mol = 0.0221 moles

Step 3: Moles of Y(NO₃)₃·6H₂O

-

From the balanced equation, 2 moles of Y(NO₃)₃·6H₂O produce 1 mole of Y₂O₃.

-

Moles of Y(NO₃)₃·6H₂O = 0.0221 moles Y₂O₃ * (2 moles Y(NO₃)₃·6H₂O / 1 mole Y₂O₃) = 0.0442 moles

Step 4: Mass of Y(NO₃)₃·6H₂O

-

Mass = Moles * Molar Mass = 0.0442 moles * 383.01 g/mol = 16.92 g

Therefore, 16.92 g of yttrium nitrate hexahydrate is required to produce 5.0 g of yttrium oxide.

Experimental Protocols

Preparation of Yttrium Nitrate Solution

A standard method for preparing a yttrium nitrate solution involves dissolving yttrium oxide in nitric acid.[2][8]

Materials:

-

Yttrium oxide (Y₂O₃)

-

Dilute nitric acid (HNO₃, 20-40 wt%)[2]

-

Deionized water

-

Glass beaker

-

Magnetic stirrer and stir bar

-

Heating plate

Procedure:

-

Carefully weigh the desired amount of Y₂O₃ powder.

-

In a well-ventilated fume hood, add the Y₂O₃ powder to a beaker containing a stoichiometric excess of dilute nitric acid.

-

Gently heat the mixture to 60-80°C while stirring continuously until the Y₂O₃ is completely dissolved.[2]

-

Allow the solution to cool to room temperature.

-

If necessary, filter the solution to remove any undissolved impurities.

-

The resulting solution is yttrium nitrate. For crystallization of the hexahydrate, the solution can be carefully evaporated and then cooled to 5-15°C.[2]

Hydrothermal Synthesis of Yttrium Oxide Nanoparticles

This protocol describes a general hydrothermal method for synthesizing Y₂O₃ nanoparticles using yttrium nitrate hexahydrate as the precursor.[9]

Materials:

-

Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O)[9]

-

Potassium hydroxide (KOH) or sodium hydroxide (NaOH)[9]

-

Deionized water[9]

-

Ethanol

-

Teflon-lined stainless steel autoclave[9]

-

Centrifuge

-

Drying oven

Procedure:

-

Prepare an aqueous solution of Y(NO₃)₃·6H₂O of a specific molarity.

-

Prepare an aqueous solution of KOH or NaOH.

-

Slowly add the alkaline solution to the yttrium nitrate solution under vigorous stirring to precipitate yttrium hydroxide.

-

Transfer the resulting suspension to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to a specified temperature (e.g., 120-180°C) for a designated period (e.g., 12-24 hours).[10]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the white precipitate by centrifugation.

-

Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted ions.

-

Dry the washed precipitate in an oven at a moderate temperature (e.g., 80°C) to obtain yttrium hydroxide or a related precursor.

-

Calcine the dried powder at a high temperature (e.g., 600-800°C) in a furnace to obtain crystalline Y₂O₃ nanoparticles.[11]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Yttrium Nitrate: Comprehensive Analysis Of Properties, Synthesis Routes, And Advanced Applications In Materials Science [eureka.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. aemree.com [aemree.com]

- 5. Yttrium (III) nitrate hexahydrate (1:3:6) | H12N3O15Y | CID 166833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Yttrium(III) nitrate hexahydrate - [sigmaaldrich.com]

- 7. Yttrium(III) nitrate 99.8 trace metals 13494-98-9 [sigmaaldrich.com]

- 8. honrel.com [honrel.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Yttrium Oxide Nanowires | IntechOpen [intechopen.com]

- 11. Synthesis of Yttrium Oxide Nanoneedles with Carbon Dioxide Carbonization - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Decomposition and Phase Transition Dynamics of Yttrium Nitrate Hexahydrate: A Technical Guide for Advanced Materials and Biomedical Applications

Executive Summary

Yttrium nitrate hexahydrate ( Y(NO3)3⋅6H2O ) is a foundational precursor in the synthesis of advanced ceramics, phosphors, and radiopharmaceuticals. For drug development professionals and materials scientists, mastering the thermal decomposition profile of this precursor is non-negotiable. Whether synthesizing yttria ( Y2O3 ) nanoparticles as targeted drug delivery vectors, or manufacturing Yttrium-90 ( 90Y ) microspheres for Selective Internal Radiation Therapy (SIRT), precise control over calcination temperatures dictates the phase purity, porosity, and morphological integrity of the final product.

This whitepaper provides an in-depth analysis of the phase transition temperatures of yttrium nitrate during calcination, grounded in rigorous thermogravimetric (TGA) and differential thermal analysis (DTA) data.

Mechanistic Pathway of Thermal Decomposition

The conversion of yttrium nitrate hexahydrate to cubic yttrium oxide is not a single-step elimination; it is a complex condensation and oxidation process characterized by distinct endothermic events[1][2].

Dehydration Phase (50°C – 260°C)

The process begins with the melting of the salt in its own water of crystallization between 50°C and 82°C[2]. As the temperature increases, the compound undergoes a multi-step dehydration process. Differential thermal analysis reveals a series of endothermic peaks at approximately 82°C, 105°C, 136°C, 170°C, and 260°C, corresponding to the sequential stripping of water molecules from the yttrium coordination sphere[2].

Nitrate Decomposition and Oxynitrate Formation (300°C – 550°C)

Once dehydrated, the anhydrous yttrium nitrate begins to decompose. Mechanistic modeling suggests the intermediate formation of a tetramer arrangement, Y4O4(NO3)4 , where nitrate anions coordinate to alternating yttrium and oxygen atoms[2]. As heating progresses, the compound releases N2O5 (which rapidly dissociates into NO2 and O2 ), forming basic oxynitrates such as YONO3 [3]. This stage is highly energetic, marked by two massive endothermic peaks at approximately 398°C and 522°C[1].

Oxide Crystallization (>600°C)

Above 600°C, the thermal decomposition is functionally complete, and the mass of the sample stabilizes at around 641°C[1][3]. The final product is yttrium oxide ( Y2O3 ). The total empirical mass loss observed during this complete transformation is typically around 69.68%, which aligns exceptionally well with the theoretical stoichiometric mass loss of 70.52%[1].

Quantitative Phase Transition Summary

| Phase Transition Stage | Temperature Range (°C) | Key Thermal Events (DTA/DSC) | Chemical Transformation | Cumulative Mass Loss (%) |

| Initial Melting & Dehydration | 50 – 100 | Endothermic peak ~82°C | Y(NO3)3⋅6H2O→Y(NO3)3⋅xH2O | ~3.5% |

| Major Dehydration | 100 – 260 | Endothermic peaks ~105°C, 136°C, 170°C, 260°C | Y(NO3)3⋅xH2O→Y(NO3)3 | ~25.0% |

| Primary Nitrate Decomposition | 327 – 444 | Endothermic peak ~398°C | Y(NO3)3→Y4O4(NO3)4→YONO3 | ~50.0% |

| Secondary Decomposition | 450 – 550 | Endothermic peak ~522°C | YONO3→Y2O3 (amorphous) | ~63.0% |

| Oxide Crystallization | > 641 | Mass stabilization | Amorphous Y2O3→ Cubic Y2O3 | 69.68% (Theoretical: 70.52%) |

Visualizing the Reaction Workflow

Thermal decomposition pathway of yttrium nitrate hexahydrate to yttrium oxide.

Self-Validating Experimental Protocol: Controlled Calcination

To synthesize phase-pure, unagglomerated yttria nanoparticles suitable for biomedical or advanced ceramic applications, researchers must implement a strictly controlled calcination protocol.

Objective: Isolate cubic Y2O3 while preventing particle agglomeration and off-gas entrapment. Equipment: Muffle furnace with programmable PID controller, high-purity alumina crucibles, analytical balance.

-

Step 1: Precursor Preparation. Weigh the desired amount of Y(NO3)3⋅6H2O and distribute it evenly in a high-purity alumina crucible.

-

Causality: Alumina is explicitly chosen over silica or platinum. Silica can react at high temperatures to form yttrium silicates, while platinum can occasionally catalyze unwanted side reactions with evolving nitrogen oxides.

-

-

Step 2: Dehydration Ramp. Heat the furnace at a rate of 2°C/min to 250°C. Hold isothermally for 2 hours.

-

Causality: A slow heating rate is critical here. Rapid heating causes the water of crystallization to boil violently, leading to sample spatter, loss of yield, and the formation of hard agglomerates.

-

-

Step 3: Nitrate Decomposition Ramp. Increase the temperature at 5°C/min to 550°C. Hold isothermally for 2 hours.

-

Causality: This temperature range encompasses the critical endothermic peaks (398°C and 522°C) where NO2 and O2 are rapidly evolved[1]. A moderate ramp rate ensures that these gases diffuse out of the powder bed slowly, preventing gas entrapment that would otherwise lead to highly porous, mechanically fragile particle morphologies.

-

-

Step 4: Oxide Crystallization. Heat at 10°C/min to 800°C – 1000°C (depending on the target crystallite size). Hold for 4 hours.

-

Causality: While the chemical decomposition to yttria is complete by ~641°C[1], higher temperatures provide the activation energy necessary to heal surface defects and promote the formation of the highly crystalline cubic Y2O3 phase required for optical and radiopharmaceutical applications.

-

-

Step 5: Controlled Cooling. Cool to room temperature at a rate of 5°C/min.

-

Causality: Gradual cooling prevents thermal shock and micro-cracking of the synthesized ceramic powder, ensuring a uniform particle size distribution.

-

Implications for Drug Development and Biomaterials

For drug development professionals, the thermal dynamics of yttrium nitrate are directly tied to patient safety and therapeutic efficacy.

-

Radiopharmaceuticals (SIRT): 90Y -doped glass or resin microspheres are a frontline treatment for hepatocellular carcinoma. The synthesis of these microspheres requires the complete elimination of cytotoxic nitrogenous off-gases (e.g., NO2 )[4]. By understanding that mass stabilization occurs strictly above 641°C[1], manufacturers can validate their calcination cycles to ensure zero residual nitrates remain in the final in vivo product.

-

Nanocarriers & Bioimaging: Yttria nanoparticles are emerging as robust nanocarriers for targeted drug delivery and as upconversion phosphors for deep-tissue imaging. The morphological integrity of these nanocarriers—specifically their specific surface area and porosity—is directly dictated by the controlled release of gases during the nitrate-to-oxide transition between 300°C and 550°C.

Sources

- 1. Fabrication of Nanoyttria by Method of Solution Combustion Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Yttrium(III) nitrate - Wikipedia [en.wikipedia.org]

- 4. Yttrium Nitrate: Comprehensive Analysis Of Properties, Synthesis Routes, And Advanced Applications In Materials Science [eureka.patsnap.com]

An In-Depth Technical Guide to the Hygroscopic Nature and Water Retention of Yttrium(III) Nitrate

Executive Summary

Yttrium(III) nitrate, a key precursor in advanced materials synthesis and biomedical applications, is characterized by a pronounced hygroscopic nature that presents significant challenges in research and manufacturing.[1] Its propensity to absorb atmospheric moisture directly impacts sample integrity, stoichiometry, and the reproducibility of experimental outcomes. This guide provides a comprehensive technical overview of the physicochemical properties of yttrium(III) nitrate, with a specific focus on its interaction with water. We will explore the mechanisms of hygroscopicity and deliquescence, detail the thermal pathways of dehydration and decomposition, present validated analytical protocols for characterization, and outline stringent handling procedures essential for maintaining material integrity. For professionals in drug development, understanding these properties is critical, as yttrium-based nanomaterials, often synthesized from this nitrate precursor, are increasingly utilized in bioimaging, drug delivery, and therapy.[2][3][4]

Physicochemical Foundations of Yttrium(III) Nitrate

Molecular Structure and Hydrated Forms

Yttrium(III) nitrate is an inorganic salt with the formula Y(NO₃)₃.[5] Commercially, it is most commonly available as a hydrated crystalline solid, specifically the hexahydrate, Y(NO₃)₃·6H₂O.[1][5] In this form, the central yttrium(III) cation is coordinated by bidentate nitrate anions and water molecules, forming a complex crystal lattice.[1] The presence and behavior of these water molecules are central to the material's physical and chemical properties.

Core Physicochemical Properties

A precise understanding of the fundamental properties of yttrium(III) nitrate hexahydrate is crucial for its effective application. Key parameters are summarized below.

| Property | Value | Significance & Impact |

| Molecular Formula | Y(NO₃)₃·6H₂O | The six water molecules contribute significantly to the molecular weight and can be labile. |

| Molecular Weight | ~383.01 g/mol | Essential for accurate molar calculations; assumes the fully hydrated form.[1] |

| Appearance | Colorless or white crystalline solid | Visual inspection can indicate purity, but not hydration state.[6] |

| Density | ~2.68 g/cm³ | Relevant for process design and volume-based measurements.[1] |

| Water Solubility | >1200 g/L at 25°C | High solubility facilitates its use in aqueous synthesis routes, such as sol-gel processes.[1] |

| Hygroscopicity | Pronounced; deliquescent at >60% RH | The material will actively absorb atmospheric water, leading to caking, compositional drift, and ultimately dissolution.[1] |

The Dynamics of Water Interaction

Hygroscopicity and Deliquescence: The "Why"

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[7] For yttrium(III) nitrate, this is a dominant characteristic. The strong affinity for water is driven by the coordination of water molecules with the Y³⁺ cation. When the partial pressure of water in the atmosphere is sufficiently high, the salt will continue to absorb water until it dissolves completely, a phenomenon known as deliquescence.[1][7] This process can lead to significant errors in weighing and concentration, compromising the stoichiometry of reactions.

Water Retention and the Nature of Hydration

The water in Y(NO₃)₃·6H₂O is known as water of crystallization (or water of hydration). These water molecules are integral to the crystal structure. Their removal requires energy input and leads to a phase change. The stability of these hydrates is dependent on temperature and ambient humidity. Understanding this equilibrium is key to controlling the material's composition.

Thermal Behavior: A Step-Wise Process

The thermal decomposition of yttrium(III) nitrate hexahydrate is a complex, multi-stage process that is fundamental to its use as a precursor for yttrium oxide (Y₂O₃) in ceramics and phosphors.[1][8]

Dehydration Pathway

The initial stage of thermal decomposition involves the endothermic removal of the water of crystallization.[1] This dehydration occurs in a stepwise fashion between approximately 100°C and 250°C.[1] Some evidence suggests a partial loss of three water molecules occurs at around 100°C.[9] The precise temperatures and kinetics of water loss are highly sensitive to the heating rate and atmospheric conditions.

Thermal Decomposition Beyond Dehydration

Following dehydration, further heating initiates the decomposition of the nitrate framework. This process typically occurs between 400°C and 600°C and is characterized by the exothermic breakdown of nitrate groups.[1] This stage involves the formation of an intermediate basic salt, YONO₃, before the final conversion to yttrium oxide (Y₂O₃) is completed at around 600°C.[5] The decomposition releases gaseous nitrogen oxides (NOₓ), which presents environmental and safety considerations.[1]

Caption: Experimental Workflow for Characterizing Yttrium(III) Nitrate Hydrates.

Practical Implications and Handling Protocols

Impact on Experimental Accuracy and Reproducibility

The hygroscopic nature of yttrium(III) nitrate is not merely an inconvenience; it is a primary source of experimental error. Failure to control moisture absorption leads to:

-

Inaccurate Weighing: A sample's mass will continuously increase upon exposure to ambient air, making it impossible to obtain a precise measurement for preparing solutions of a known concentration. [10]* Compositional Drift: The molar ratio of yttrium to water changes, affecting the stoichiometry of subsequent reactions, particularly in the synthesis of precisely doped materials.

-

Physical Changes: Absorption of water can cause the crystalline powder to cake or clump, hindering dissolution and uniform mixing. [1]

Mandatory Handling and Storage Procedures

Strict adherence to proper handling protocols is non-negotiable for ensuring the integrity of yttrium(III) nitrate. [1][11]

| Parameter | Recommendation | Rationale |

|---|---|---|

| Storage | Store in original, hermetically sealed containers in a cool, dry place. [6] | Prevents moisture ingress and thermal degradation. |

| Environment | Handle in a controlled atmosphere with <40% relative humidity. [1]An inert atmosphere glove box is ideal. [12] | Minimizes water absorption during weighing and sample preparation. |

| Containers | Once opened, reseal containers tightly, potentially with desiccant packets or under nitrogen/argon blanketing. [1] | Protects the remaining material from ambient humidity. |

| Shelf Life | Use opened materials promptly (e.g., within 3 months) to avoid significant compositional changes. [1] | Limits the cumulative effect of unavoidable, minor moisture exposure over time. |

| Spills | Clean up spills immediately. | Hygroscopic materials can form corrosive puddles upon deliquescence. [7]|

Caption: Handling Protocol for Hygroscopic Yttrium(III) Nitrate.

Relevance in Drug Development and Advanced Materials

Precursor in Nanoparticle Synthesis

In the pharmaceutical and biomedical fields, yttrium(III) nitrate is a critical starting material for synthesizing yttrium oxide (Y₂O₃) nanoparticles. [2][3]These nanoparticles are explored for various applications:

-

Drug Delivery: Y₂O₃ nanoparticles can be functionalized to carry therapeutic agents to specific targets within the body. [3]* Bioimaging: When doped with other rare-earth elements (e.g., Europium), Y₂O₃ nanoparticles can act as fluorescent probes for cellular imaging. [3] The hygroscopic nature of the yttrium nitrate precursor is of paramount importance here. Inconsistent hydration levels can alter solution concentrations during synthesis, leading to variations in nanoparticle size, morphology, and dopant incorporation, all of which directly affect their biomedical efficacy and safety.

Implications for Radiopharmaceutical Chemistry

Yttrium possesses radioisotopes, such as ⁹⁰Y, which are used in radiotherapy. [4][13]The preparation of ⁹⁰Y-labeled radiopharmaceuticals often involves chelation chemistry in aqueous solutions. While yttrium nitrate may be used in precursor synthesis or quality control, its high water solubility and well-defined chemical nature are advantageous. [14]However, ensuring the precise stoichiometry of any yttrium-containing compound is critical for accurate dosing and regulatory compliance, reinforcing the need for careful handling of hygroscopic precursors.

Conclusion

The hygroscopic and water retention properties of yttrium(III) nitrate are defining characteristics that govern its stability, reactivity, and utility. For researchers, scientists, and drug development professionals, a thorough understanding and rigorous control of its interaction with water are essential for achieving reliable, reproducible, and safe outcomes. By implementing the analytical and handling protocols detailed in this guide, users can mitigate the risks associated with its hygroscopicity, thereby unlocking the full potential of this versatile compound in the development of next-generation materials and therapeutics.

References

- Yttrium Nitrate: Comprehensive Analysis Of Properties, Synthesis Routes, And Advanced Applications In Materials Science. (2026, February 26). Patsnap.

- Yttrium(III) nitrate - Wikipedia. Wikipedia.

-

Melnikov, P., Nascimento, V. A., et al. (2013). Mechanism of thermal decomposition of yttrium nitrate hexahydrate, Y(NO3)3·6H2O and modeling of intermediate oxynitrates. Journal of Thermal Analysis and Calorimetry, 111(1). Retrieved from [Link]

- Melnikov, P., Nascimento, V. A., & Silva, A. F. (2012). Mechanism of thermal decomposition of yttrium nitrate hexahydrate, Y(NO3)3·6H2O and modeling of intermediate oxynitrates. Journal of Thermal Analysis and Calorimetry.

- CAS 13494-98-9: Yttrium nitrate hexahydrate. CymitQuimica.

- How do you handle hygroscopic salts? (2016, September 14). HepatoChem.

- Yttrium(III) nitrate hydrate, REacton®, *5x100g. (2026, February 26). Worldwide Life Sciences.

- Yttrium(III) nitrate hexahydrate - SAFETY DATA SHEET. (2025, September 16). Fisher Scientific.

-

Synthesis and characterization of yttrium nitrate hexahydrate. (2021, February 17). ResearchGate. Retrieved from [Link]

- Yttrium(III) nitrate - Grokipedia. Grokipedia.

-

Synthesis of Nanocrystalline Yttrium Oxide and Evolution of Morphology and Microstructure during Thermal Decomposition of Y2(C2O4)3·10H2O. (2023, January 6). MDPI. Retrieved from [Link]

-

Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit. Retrieved from [Link]

- Yttrium Nitrate Hexahydrate Y(NO3)3.6H2O. Zegen Advanced Materials.

- Yttrium (III) Nitrate Hydrate. ProChem, Inc..

- The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated.

-

Thermal analysis results of the decomposition of yttrium nitrate... (n.d.). ResearchGate. Retrieved from [Link]

-

What makes a substance hygroscopic? (2018, February 2). ResearchGate. Retrieved from [Link]

- How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum.

- Biomedical Applications of Yttrium Oxide Nanoparticles: Application Notes and Protocols. (2025, December). BenchChem.

-

The use of yttrium in medical imaging and therapy: historical background and future perspectives. (2020, July 23). ResearchGate. Retrieved from [Link]

- Yttrium nitrate – Knowledge and References. Taylor & Francis.

-

Tickner, B. J., Stasiuk, G. J., Duckett, S. B., & Angelovski, G. (2020). The use of yttrium in medical imaging and therapy: historical background and future perspectives. Chemical Society Reviews, 49(17), 6169-6185. Retrieved from [Link]

Sources

- 1. Yttrium Nitrate: Comprehensive Analysis Of Properties, Synthesis Routes, And Advanced Applications In Materials Science [eureka.patsnap.com]

- 2. grokipedia.com [grokipedia.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Yttrium(III) nitrate - Wikipedia [en.wikipedia.org]

- 6. CAS 13494-98-9: Yttrium nitrate hexahydrate | CymitQuimica [cymitquimica.com]

- 7. The MSDS HyperGlossary: Hygroscopic [ilpi.com]

- 8. Yttrium (III) Nitrate Hydrate - ProChem, Inc. [prochemonline.com]

- 9. zegmetal.com [zegmetal.com]

- 10. researchgate.net [researchgate.net]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. How to handle hydroscopic salts in organic chemistry lab [hepatochem.com]

- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 14. taylorandfrancis.com [taylorandfrancis.com]

The Chemical Stability and Speciation Dynamics of Yttrium Nitrate Solutions

An In-Depth Technical Guide for Advanced Materials and Radiopharmaceutical Development

Executive Summary

Yttrium nitrate ( Y(NO3)3 ) is a foundational precursor utilized across high-tech industries, from the synthesis of luminescent phosphors and advanced ceramics to its critical role in nuclear medicine. In targeted radionuclide therapy, Yttrium-90 ( 90Y )—a pure beta-emitting radioisotope—is heavily relied upon for radioimmunotherapy and peptide receptor radionuclide therapy (PRRT)[1]. However, the thermodynamic drive of Y(III) to hydrolyze and polymerize in aqueous environments presents a significant challenge. This whitepaper dissects the chemical stability of yttrium nitrate solutions over time, detailing the mechanistic pathways of degradation, speciation kinetics, and the rigorous quality control protocols required to ensure clinical and synthetic viability.

Thermodynamic and Kinetic Drivers of Degradation

As a Senior Application Scientist, I frequently observe that the failure of yttrium-based syntheses or radiolabeling procedures stems from a misunderstanding of yttrium's aqueous speciation. Yttrium(III) is a highly electropositive metal. When dissolved in water, the primary hydration sphere of the Y3+ ion is highly polarized, rendering it susceptible to pH-driven and time-dependent degradation.

The Hydrolysis Pathway

The first hydrolysis constant ( logβ10−1 ) for rare-earth elements like yttrium typically ranges from -7.8 to -8.1[2]. As the pH of a solution drifts above 3.0, the stable hexaaqua complex begins to deprotonate, forming monomeric hydroxo species such as Y(OH)2+ and Y(OH)2+ .

Polymerization and Aging

Hydrolysis is not a static endpoint. Over time, these monomeric hydroxo species undergo olation (the formation of hydroxyl bridges between metal centers) and oxolation (the formation of oxygen bridges). This time-dependent aging process leads to the formation of polynuclear yttrium complexes. If left unchecked, these polymers aggregate into insoluble colloidal yttrium hydroxide.

Radiolytic Solvent Degradation

In radiopharmaceutical applications utilizing 90Y , the intense beta radiation field (maximum energy 2.28 MeV) induces radiolysis of the aqueous solvent[1]. This generates reactive oxygen species (ROS) and causes micro-pH shifts. While Y(III) itself is redox-stable, the radiolytically induced pH drift accelerates the hydrolysis and polymerization cascade. To mitigate this, clinical-grade 90Y precursors are strictly maintained in dilute acid (e.g., 0.04 M HCl or HNO3 ) to suppress deprotonation[3].

Yttrium(III) aqueous speciation and time-dependent hydrolysis pathway.

Quantitative Speciation and Stability Parameters

Understanding the physicochemical boundaries of yttrium nitrate is essential for formulation stability. The table below summarizes the critical parameters governing its behavior in solution.

| Parameter | Value / Range | Clinical & Synthesis Implications |

| Density ( Y(NO3)3⋅6H2O ) | ~2.68 g/cm³ at 20°C | Critical for gravimetric precursor preparation and concentration verification[4]. |

| Aqueous Solubility | >1200 g/L at 25°C | Enables high-molarity liquid-phase processing for material synthesis[4]. |

| First Hydrolysis Constant ( logβ10−1 ) | -7.8 to -8.1 | Defines the thermodynamic onset of monomeric hydroxide formation[2]. |

| Optimal Storage Acidity | 0.04 M HNO3 or HCl | Provides sufficient hydronium ions to maintain Y(III) in the stable hexaaqua state[3]. |

| Precursor Shelf Life ( 90Y ) | ~7 days post-manufacture | Strictly limited by radioactive decay (64h half-life) and cumulative solvent radiolysis[5]. |

Methodological Framework: Validating Precursor Stability

In drug development, the presence of colloidal yttrium is a catastrophic failure mode. Colloidal yttrium cannot be incorporated into macrocyclic chelators like DOTA or DTPA. If administered in vivo, unchelated colloidal yttrium bypasses the intended tumor-targeting mechanism and accumulates heavily in the reticuloendothelial system (liver, spleen, and bone marrow), resulting in severe off-target radiotoxicity[6].

A simple pH check is insufficient to guarantee the absence of polymeric species. Therefore, a functional chelation assay must be employed as a self-validating system.

Protocol: Functional Validation via DOTA Radiolabeling

Purpose: To empirically verify the absence of polymeric/colloidal yttrium in aged nitrate solutions by assessing its thermodynamic ability to insert into a DOTA chelator.

-

Step 1: Buffer Preparation. Prepare a 0.5 M sodium acetate buffer (pH 5.5) using strict metal-free (TraceSELECT) water.

-

Causality: Trace metal impurities (Fe, Cu, Zn) will competitively bind to the DOTA chelator, falsely indicating that the yttrium precursor has degraded[7].

-

-

Step 2: Reaction Assembly. Combine 10 µg of a DOTA-conjugated targeting vector with an aliquot of the yttrium nitrate solution (e.g., 100-500 MBq of 90Y ). Adjust the reaction pH to strictly 4.5–5.0 using the acetate buffer.

-

Causality: A pH below 4.0 protonates the DOTA carboxylate arms, preventing metal insertion; a pH above 5.5 accelerates yttrium hydrolysis before chelation can occur.

-

-

Step 3: Thermodynamic Heating. Incubate the mixture at 90°C for 25 minutes.

-

Causality: The rigid macrocyclic cage of DOTA presents a high kinetic barrier for Y3+ insertion. Thermal energy is mandatory to overcome this barrier and achieve >98% radiochemical yield.

-

-

Step 4: Chromatographic Quenching. Spot 1 µL of the reaction mixture onto an ITLC-SG (Instant Thin Layer Chromatography - Silica Gel) strip. Develop the strip using 0.1 M sodium citrate (pH 5.0) as the mobile phase.

-

Step 5: Autoradiographic Interpretation. Unreacted monomeric Y3+ forms a weak, soluble complex with citrate and migrates to the solvent front ( Rf=1.0 ). Successfully chelated 90Y -DOTA migrates according to the peptide's properties. Crucially, aged colloidal yttrium will remain irreversibly stuck at the origin ( Rf=0.0 ) regardless of the solvent, resulting in a failed quality control metric[7].

Radiochemical precursor quality control and functional validation workflow.

Mitigation Strategies for Long-Term Storage

To maximize the chemical stability of yttrium nitrate solutions and prevent time-dependent degradation, the following protocols must be strictly adhered to:

-

Acidic Blanketing: Maintain the precursor solution in 0.04 M HNO3 or HCl. This specific molarity provides a sufficient hydronium ion concentration to push the hydrolysis equilibrium back toward the stable Y3+ hexaaqua ion without introducing excessive acidity that would complicate downstream buffering[3].

-

Environmental Control for Bulk Solids: Store bulk yttrium nitrate hexahydrate solid in hermetically sealed containers at <40% relative humidity to prevent hygroscopic caking, premature hydrolysis, and compositional drift[4].

-

Just-in-Time Formulation: For radiopharmaceutical applications, acknowledge that the shelf life of the formulated 90Y precursor is strictly limited (typically 7 days) due to the unavoidable cumulative effects of solvent radiolysis[5].

Conclusion

The chemical stability of yttrium nitrate solutions is not a static property but a dynamic equilibrium heavily influenced by time, pH, and, in nuclear applications, radiolysis. By understanding the mechanistic pathways of olation and oxolation, researchers can implement rigorous acidic storage controls and functional chelation assays. These practices ensure that the yttrium remains in its highly reactive, monomeric state, safeguarding the efficacy of downstream advanced materials and life-saving radiotherapeutics.

References

- Source: patsnap.

- Source: nih.

- ItraPol (Y-90)

- Physicochemical study of the hydrolysis of Rare-Earth elements (III) and thorium (IV)

- Source: openmedscience.

- Source: researchgate.

- Yttriga, INN-yttrium (90y) chloride - European Medicines Agency (EMA)

Sources

- 1. openmedscience.com [openmedscience.com]

- 2. Physicochemical study of the hydrolysis of Rare-Earth elements (III) and thorium (IV) [comptes-rendus.academie-sciences.fr]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Yttrium Nitrate: Comprehensive Analysis Of Properties, Synthesis Routes, And Advanced Applications In Materials Science [eureka.patsnap.com]

- 5. ItraPol (Y-90) – radiopharmaceutical precursor – Narodowe Centrum Badań Jądrowych Ośrodek Radioizotopów – POLATOM [polatom.pl]

- 6. researchgate.net [researchgate.net]

- 7. On the Separation of Yttrium-90 from High-Level Liquid Waste: Purification to Clinical-Grade Radiochemical Precursor, Clinical Translation in Formulation of 90Y-DOTATATE Patient Dose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Decomposition of Yttrium(III) Nitrate Hydrates

Executive Summary: Yttrium(III) nitrate is a critical precursor for synthesizing high-purity yttrium oxide (Y₂O₃), a material with extensive applications in high-performance ceramics, phosphors for LED lighting, and thermal barrier coatings.[1][2] The controlled thermal decomposition of yttrium nitrate is paramount to achieving the desired properties in the final oxide product. This guide provides a comprehensive analysis of the multi-stage thermal decomposition pathway of yttrium(III) nitrate hydrate, focusing on the thermodynamic data, intermediate products, and the experimental methodologies used for its characterization. By elucidating the causality behind experimental choices and presenting detailed protocols, this document serves as a vital resource for researchers and scientists in materials science and chemical engineering.

Introduction

The Significance of Yttrium Oxide (Y₂O₃) in Modern Materials

Yttrium oxide (Y₂O₃) is a highly stable ceramic material distinguished by its high melting point, thermal stability, chemical resilience, and transparency to infrared radiation.[3] These properties make it indispensable in a variety of advanced applications. It is used as a host material for phosphors in LEDs and displays, as a sintering aid for high-performance ceramics, in the fabrication of artificial stone laser crystals, and as a key component in thermal barrier coatings for aerospace and gas turbines.[1][2]

Yttrium(III) Nitrate Hydrate as a Precursor: The Importance of Controlled Decomposition

The synthesis of Y₂O₃ often begins with a precursor compound, and yttrium(III) nitrate is frequently chosen due to its high water solubility and its ability to decompose cleanly into the oxide and gaseous byproducts.[1][4] Understanding the precise thermal decomposition behavior is essential for optimizing manufacturing protocols.[4] The temperature ranges, reaction kinetics, and intermediate phases directly influence the microstructure, particle size, and purity of the resulting yttrium oxide powder, which in turn dictate its performance in final applications.

A Note on Hydration States: Focusing on a Representative Model

Yttrium(III) nitrate is hygroscopic and exists in various hydrated forms, most commonly as yttrium(III) nitrate hexahydrate, Y(NO₃)₃·6H₂O.[4] While the user topic specifies the tetrahydrate, the hexahydrate is the most commercially prevalent and extensively studied form.[4][5] The fundamental decomposition pathway of the yttrium-nitrate core is analogous across different hydration states. This guide will therefore focus on the well-documented decomposition of the hexahydrate as a representative model, noting that the initial dehydration steps would vary for the tetrahydrate.

The Multi-Stage Decomposition Pathway

The thermal decomposition of Y(NO₃)₃·6H₂O is a complex, multi-step process rather than a simple, single-stage conversion. It can be broadly categorized into three main stages: dehydration, the formation of oxynitrate intermediates, and the final conversion to yttrium oxide.

Caption: A self-validating workflow for characterizing thermal decomposition.

Conclusion and Outlook

The thermal decomposition of yttrium(III) nitrate hydrate is a sequential process involving dehydration, the formation of complex oxynitrate intermediates, and final conversion to yttrium oxide. [4][5]A thorough understanding of the distinct temperature ranges, thermal signatures, and reaction kinetics associated with each step is fundamental for researchers and engineers. This knowledge empowers the precise control of calcination protocols, enabling the synthesis of Y₂O₃ materials with tailored crystallinity, morphology, and purity for advanced technological applications. [3][4] Future research can further explore the impact of dopant ions on the decomposition pathway and kinetics, which is highly relevant for the synthesis of functional phosphors and stabilized ceramics. Additionally, investigating the decomposition under different atmospheric conditions, including reduced pressures, can open new avenues for controlling the stoichiometry and defect chemistry of the final oxide product.

References

-

Melnikov, P., Nascimento, V. A., Consolo, L. Z. Z., & Silva, A. F. (2013). Mechanism of thermal decomposition of yttrium nitrate hexahydrate, Y(NO3)3·6H2O and modeling of intermediate oxynitrates. Journal of Thermal Analysis and Calorimetry, 111(1), 115-119. [Link]

-

Melnikov, P., Nascimento, V. A., & Silva, A. F. (2012). Mechanism of thermal decomposition of yttrium nitrate hexahydrate, Y(NO3)3·6H2O and modeling of intermediate oxynitrates. Semantic Scholar. [https://www.semanticscholar.org/paper/Mechanism-of-thermal-decomposition-of-yttrium-Y(NO-Melnikov-Nascimento/418a1a9e8b79234857731a89c92257321e25e9d9]([Link]

-

Patsnap. (2026). Yttrium Nitrate: Comprehensive Analysis Of Properties, Synthesis Routes, And Advanced Applications In Materials Science. Patsnap Eureka Material. [Link]

-

Bychkov, S., Chizhik, S., Sidelnikov, A., & Matvienko, A. (2023). Synthesis of Nanocrystalline Yttrium Oxide and Evolution of Morphology and Microstructure during Thermal Decomposition of Y2(C2O4)3·10H2O. MDPI. [Link]

-

ResearchGate. (n.d.). Thermal analysis results of the decomposition of yttrium nitrate hexahydrate in argon flow. ResearchGate. [Link]

-

Stern, K. H. (1972). High Temperature Properties and Decomposition of Inorganic Salts. Standard Reference Data. [Link]

-

ACS Publications. (n.d.). Thermal Decomposition of Scandium, Yttrium, and Rare Earth Metal Oxalates. Analytical Chemistry. [Link]

-

Zegen Advanced Materials. (n.d.). Yttrium Nitrate Hexahydrate Y(NO3)3.6H2O. Zegen Advanced Materials. [Link]

-

Wang, C., Wang, Y., Zhang, J., Wang, S., & Zhang, Y. (2025). Microstructure and Thermal Analysis Kinetics of Y2Hf2O7/Y3Al5O12 Composites Prepared by Solution Combustion Synthesis. MDPI. [Link]

-

Melnikov, P., Medeiros, I., & Nascimento, V. (2021). THERMAL DECOMPOSITION OF LANTHANUM NITRATE HEXAHYDRATE La(NO3)3∙6H2O. International Journal of Development Research. [Link]

Sources

- 1. zegmetal.com [zegmetal.com]

- 2. ProChem, Inc. Yttrium (III) Nitrate Hexahydrate - Essential Compound for Luminescent & Ceramic Applications [prochemonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Yttrium Nitrate: Comprehensive Analysis Of Properties, Synthesis Routes, And Advanced Applications In Materials Science [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Advanced Hydrothermal Synthesis of Y₂O₃ Nanoparticles from Yttrium Nitrate

Introduction & Mechanistic Rationale

Yttrium oxide (Y₂O₃) nanoparticles are highly valued in drug development, biological imaging, and photodynamic therapy due to their excellent thermal stability, high dielectric constant, and low in vivo cytotoxicity[1][2]. While various bottom-up approaches exist (e.g., sol-gel, co-precipitation), the hydrothermal method is uniquely advantageous. By crystallizing substances from high-temperature aqueous solutions at high vapor pressures, this method allows precise control over particle size, morphology, and crystallinity[1].

The synthesis relies on the controlled hydrolysis of yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O). When an alkaline mineralizer like potassium hydroxide (KOH) is introduced, it drives homogeneous precipitation, forming yttrium hydroxide (Y(OH)₃)[3][4]. The hydrothermal environment lowers the activation energy for crystallization, yielding highly uniform Y(OH)₃ intermediates depending on the precursor saturation[5][6]. Subsequent thermal decomposition (calcination) dehydrates the hydroxide, inducing a phase transition to the final body-centered cubic Y₂O₃ structure[3][5].

Experimental Workflow & Chemical Pathway

Hydrothermal workflow and chemical transformation from yttrium nitrate to Y₂O₃ nanoparticles.

Materials and Equipment

-

Precursor: Yttrium nitrate hexahydrate (Y(NO₃)₃·6H₂O), ≥99.8% purity[3].

-

Mineralizer/Precipitating Agent: Potassium hydroxide (KOH), analytical grade[3][4].

-

Solvents: Deionized (DI) water (18.2 MΩ·cm), Absolute Ethanol[1].

-

Equipment: Teflon-lined stainless steel autoclave (100 mL capacity), magnetic stirrer with hotplate, benchtop centrifuge, drying oven, high-temperature muffle furnace[1].

Self-Validating Experimental Protocol

Phase 1: Precursor Dissolution & Homogeneous Precipitation

-

Dissolution: Dissolve 3.83 g of Y(NO₃)₃·6H₂O in 50 mL of DI water to achieve a 0.2 M concentration.

-

Causality: Yttrium nitrate is highly soluble, ensuring a homogeneous distribution of Y³⁺ ions prior to precipitation.

-

Validation Check: The solution must be perfectly clear and colorless. Any turbidity indicates premature hydrolysis or contaminated water.

-

-

Mineralizer Addition: Under vigorous magnetic stirring (800 rpm), add 1.0 M KOH solution dropwise until the pH reaches 10.5.

-

Causality: KOH provides the OH⁻ ions necessary for the precipitation of Y(OH)₃. Dropwise addition prevents localized supersaturation, ensuring uniform nucleation[4].

-

Validation Check: A thick, milky-white suspension will form immediately. Verify the pH stabilizes at >10.0; a fluctuating pH means the acid-base reaction is incomplete.

-

Phase 2: Hydrothermal Crystallization

-

Autoclave Transfer: Transfer the milky suspension into a 100 mL Teflon-lined stainless steel autoclave, ensuring it is filled to exactly 70-80% of its total volume.

-

Causality: The headspace is critical for generating the autogenous pressure required for hydrothermal crystallization[1].

-

-

Thermal Treatment: Seal the autoclave tightly and heat it in an oven at 180 °C for 18 hours. Allow it to cool naturally to room temperature.

-

Causality: High temperature and pressure facilitate the dissolution-recrystallization process, converting amorphous precipitates into highly crystalline Y(OH)₃[5].

-

Validation Check: Post-reaction, the precipitate should be distinctly denser and settled at the bottom of the Teflon liner.

-

Phase 3: Recovery & Thermal Decomposition

-

Washing: Centrifuge the mixture at 8,000 rpm for 10 minutes. Discard the supernatant. Wash the pellet three times with DI water and twice with absolute ethanol.

-

Causality: Water removes unreacted KOH and KNO₃ byproducts. Ethanol reduces surface tension during drying, preventing hard agglomeration of the nanoparticles[1].

-

Validation Check: Test the pH of the final water wash supernatant; it must be strictly neutral (~7.0).

-

-

Drying & Calcination: Dry the powder at 80 °C for 12 hours. Transfer the dried precursor to an alumina crucible and calcine in a muffle furnace at 600 °C for 2 hours (heating rate of 5 °C/min).

Optimization: Effect of Precursor Concentration

The physicochemical properties of Y₂O₃ nanoparticles are highly sensitive to initial synthesis conditions. The precursor concentration directly dictates the nucleation kinetics. Lower concentrations favor controlled growth, while higher concentrations lead to rapid nucleation and subsequent agglomeration[3][4].

| Precursor Concentration (M) | Average Crystallite Size (nm) | Morphological Observation | Agglomeration Status |

| 0.1 | 34 | Distinct, uniform, cubic | Low |

| 0.2 | 42 | Slightly clustered | Moderate |

| 0.3 | 51 | Clustered aggregates | High |

| 0.4 | 58 | Highly fused, irregular | Severe |

(Table 1: Influence of Y(NO₃)₃·6H₂O concentration on final Y₂O₃ nanoparticle properties. Data synthesized from[3] and[4])

Characterization Standards

To ensure the synthesized Y₂O₃ nanoparticles meet the rigorous standards required for biomedical applications, the following characterizations should be performed:

-

X-ray Diffraction (XRD): Should display sharp, distinct reflection peaks corresponding to the body-centered cubic phase of Y₂O₃ (JCPDS card no. 41-1105). Average crystallite size can be calculated using the Scherrer equation[3][4].

-

Scanning Electron Microscopy (SEM): Confirms the topography. Optimal syntheses (e.g., 0.1 M) will show uniform primary particles with minimal secondary aggregation[3][4].

-

Fourier Transform Infrared Spectroscopy (FTIR): Should confirm the presence of Y-O metal oxide stretching bands (typically around 400-600 cm⁻¹) and the complete absence of O-H stretching (~3400 cm⁻¹), validating complete thermal decomposition[3].

References

-

[1] Application Notes and Protocols for Hydrothermal Synthesis of Yttria (Y₂O₃) Nanoparticles. Benchchem. 1

-

[2] Synthesis and Cytotoxicity of Y2O3 Nanoparticles of Various Morphologies. PMC - NIH. 2

-

[3] Hydrothermal Synthesis and Characterization of Yttrium oxide nanoparticles: Bioavailability and Targeting of Breast Tumors. Oriental Journal of Chemistry. 3

-

[5] Yttrium Oxide Nanoparticles Prepared by Heat Treatment of Cathodically Grown Yttrium Hydroxide. Semantic Scholar. 5

-

[4] Hydrothermal and sol-gel methods are most widely reported for Y2O3 nanoparticles synthesis. Asian Publication Corporation. 4

-

[6] A rapid Hydrothermal Synthesis of rare Earth Oxide Activated Y(OH)3 and Y2O3 Nanotubes. ResearchGate. 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Cytotoxicity of Y2O3 Nanoparticles of Various Morphologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orientjchem.org [orientjchem.org]

- 4. asianpubs.org [asianpubs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Application Note: Preparation of Transparent Nd:YAG Laser Ceramics via Wet-Chemical Synthesis

Target Audience: Materials Scientists, Optical Engineers, and Pharmaceutical Instrumentation Developers.

Executive Summary & Application Context

Yttrium Aluminum Garnet ( Y3Al5O12 or YAG) doped with Neodymium (Nd:YAG) is the premier solid-state laser gain medium. While traditionally grown as single crystals via the Czochralski method, transparent polycrystalline Nd:YAG ceramics have revolutionized the field. Ceramics allow for higher dopant concentrations (up to 9 at. % without segregation), larger form factors, and lower production costs[1].